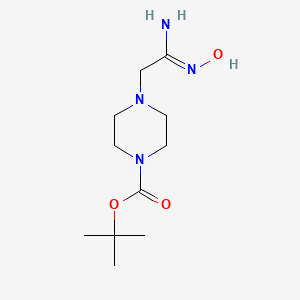

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(2Z)-2-amino-2-hydroxyiminoethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(16)15-6-4-14(5-7-15)8-9(12)13-17/h17H,4-8H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGHKGYRVVEWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate, also known by its CAS number 713147-49-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, molecular interactions, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 257.33 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure suggests potential activity as an enzyme inhibitor, particularly in the context of cholinesterases, which are critical in neurotransmission.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the hydrolysis of the neurotransmitter acetylcholine. For instance, one study reported an IC value of approximately 1.90 µM against AChE, indicating significant inhibitory potency . This suggests that the compound may have implications in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies and Research Findings

- Cholinesterase Inhibition : A study investigated various derivatives of piperazine compounds and found that those with hydroxylamine groups exhibited enhanced AChE inhibition compared to their counterparts without such modifications. This highlights the importance of functional groups in modulating biological activity .

- Antioxidant Properties : The compound was evaluated for its antioxidant properties using assays such as ABTS and FRAP. Results indicated that it significantly scavenged free radicals, suggesting potential applications in oxidative stress-related conditions .

- Potential Therapeutic Applications : Given its dual role as an AChE inhibitor and antioxidant, this compound may be explored further for therapeutic applications in neurodegenerative diseases where oxidative stress and cholinergic deficits are prevalent.

Scientific Research Applications

The compound exhibits several biological activities, primarily attributed to its structural features. Key areas of research include:

-

Cholinesterase Inhibition :

- The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), a crucial enzyme in neurotransmission. One study reported an IC50 value of approximately 1.90 µM against AChE, indicating substantial inhibitory potency, which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

-

Antioxidant Properties :

- Evaluations using assays like ABTS and FRAP have demonstrated that (Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate can effectively scavenge free radicals. This antioxidant activity may be beneficial in conditions associated with oxidative stress .

- Potential Therapeutic Applications :

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Cholinesterase Inhibition | Significant AChE inhibition with an IC50 of 1.90 µM; potential for Alzheimer's treatment . |

| Antioxidant Activity | Effective in scavenging free radicals; implications for oxidative stress-related conditions . |

| Structure-Activity Relationship | Hydroxylamine groups enhance AChE inhibition compared to derivatives without such modifications . |

Molecular Interactions

The structure of this compound suggests that it interacts with various biological targets, potentially leading to diverse pharmacological effects. The presence of hydroxylamine groups is critical for enhancing its biological activity, particularly in enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine and non-piperazine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Impact on Reactivity and Stability: The hydroxyimino group in the target compound enhances metal-binding capacity compared to the aminoethyl analog (CAS 192130-34-0), which lacks this functionality . Fluorinated analogs (e.g., CAS 1313739-03-5) exhibit improved metabolic stability due to the trifluoromethyl group, a common strategy in drug design .

Steric and Electronic Effects :

- Bulky substituents like benzyloxyethyl (CAS 1352925-92-8) increase lipophilicity but may reduce solubility and hinder synthetic modifications .

- The ester group in CAS 1432058-33-7 introduces hydrolytic sensitivity, contrasting with the more stable carbamate group in the target compound .

The absence of toxicity data for the target compound contrasts with the documented acute oral toxicity (H302) of its aminoethyl counterpart .

Preparation Methods

Synthesis of tert-Butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate

Step 1: Preparation of Boc-protected piperazine derivative

- Starting material: Commercially available piperazine.

- Reaction: The piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: The reaction is typically carried out at 0°C to room temperature to control the rate and selectivity.

- Outcome: Formation of tert-butyl 4-(piperazin-1-yl)carboxylate .

Step 2: Introduction of the hydroxyiminoethyl group

- Method: The protected piperazine derivative undergoes nucleophilic substitution with a suitable precursor such as 2-[(2-aminophenyl)thio]ethyl halide or a related electrophile.

- Reagents: Use of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent (e.g., DMF or THF).

- Reaction conditions: Elevated temperature (~50-80°C), inert atmosphere to prevent oxidation.

- Mechanism: Nucleophilic attack on the electrophilic carbon bearing the leaving group, attaching the amino-hydroxyiminoethyl side chain.

Step 3: Formation of the hydroxyimino group

- The amino group can be converted into the hydroxyimino group via oxidation or condensation with hydroxylamine derivatives under controlled conditions, ensuring the formation of the (Z)-isomer.

Step 4: Purification and stereochemical control

- The final product is purified via column chromatography.

- Stereochemistry is confirmed by NMR spectroscopy, with the (Z)-configuration verified by NOE experiments or coupling constants.

Data Table of Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | tert-Butyl chloroformate, triethylamine | DCM | 0°C to RT | 4-6 hours | 85 | Protection of piperazine nitrogen |

| 2 | 2-[(2-aminophenyl)thio]ethyl halide, NaH | DMF | 50-80°C | 12-24 hours | 70-80 | Nucleophilic substitution |

| 3 | Hydroxylamine derivative | - | Room temp | 2-4 hours | 65-75 | Formation of hydroxyimino group |

| 4 | Purification | - | - | - | - | Chromatography |

Critical Reaction Conditions and Optimization

- Moisture control: Anhydrous conditions are crucial during nucleophilic substitution to prevent hydrolysis of reactive intermediates.

- Temperature management: Elevated temperatures facilitate substitution but must be optimized to prevent side reactions.

- Base strength: Strong bases like NaH are effective but require careful handling.

- Stereochemistry: The (Z)-configuration is favored by controlling reaction conditions during the hydroxyimino group formation, often monitored via NMR coupling constants.

Industrial Scale-Up Considerations

- Reagent purity: High purity reagents are essential for consistent yields.

- Reaction monitoring: Use of in-line IR or NMR spectroscopy to track reaction progress.

- Solvent recovery: Efficient solvent recycling to reduce costs.

- Safety protocols: Handling of reactive reagents like NaH and chlorofomates under inert atmospheres.

Supporting Research Findings

- The synthesis of similar piperazine derivatives has been documented in patents and scientific literature, emphasizing the importance of protecting groups and nucleophilic substitution reactions for introducing amino and hydroxyimino functionalities (see references,).

- The stereoselective formation of the (Z)-isomer can be achieved by controlling the reaction conditions during the condensation step, as demonstrated in related oxindole derivatives.

Q & A

Q. What are the common synthetic routes for preparing (Z)-tert-butyl 4-(2-amino-2-(hydroxyimino)ethyl)piperazine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via hydrolysis or acid-mediated deprotection of intermediates. For example:

- Method A : React the precursor with aqueous THF under mild conditions (room temperature, 2 hours) to yield the product in 79% yield after solvent removal .

- Method B : Use HCl in ethyl acetate for rapid deprotection (5 minutes), yielding 60% after purification .

Similar N-Boc piperazine derivatives are synthesized using tert-butyl piperazine-1-carboxylate as a starting material, followed by functionalization of the ethyl side chain .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze and NMR to confirm the tert-butyl group (δ ~1.4 ppm for ), hydroxyimino (δ ~8-10 ppm), and piperazine backbone (δ ~3-4 ppm). Compare shifts with analogs like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .

- MS (ESI) : Look for molecular ion peaks (e.g., m/z 270 [M+H]) and fragmentation patterns consistent with N-Boc cleavage (loss of 100 Da) .

Q. What are the key steps for optimizing reaction yields in its synthesis?

- Methodological Answer :

- Purification : Use silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate ratios) to isolate the product .

- Catalysis : Palladium-based catalysts (e.g., Pd/C for hydrogenation) improve coupling reactions, as seen in tert-butyl 4-(pyrimidin-2-yl)piperazine derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- Perform single-crystal X-ray diffraction (e.g., using SHELX software ). For example, tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate adopts a chair conformation for the piperazine ring, confirmed via torsional angles (e.g., β = 93.513° in monoclinic P2/n space group) .

- Hydrogen bonding (e.g., O–H⋯N) and π–π stacking interactions in the crystal lattice further validate molecular geometry .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for hydroxyimino and amino groups .

- Cross-validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) or literature analogs like tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT calculations : Model charge distribution on the piperazine ring to identify reactive sites (e.g., nitrogen atoms). For example, tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate undergoes substitution at the para position of the phenyl group due to electron-withdrawing effects .

- Molecular docking : Predict interactions with biological targets (e.g., prolyl hydroxylases) to guide functionalization strategies .

Q. How can reaction conditions be optimized for palladium-catalyzed cross-coupling steps?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.